synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol
synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol
An In-depth Technical Guide to the Synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol
Abstract
This technical guide provides a comprehensive and in-depth exploration of the , a valuable heterocyclic building block in medicinal chemistry and drug development. This document moves beyond a simple recitation of procedural steps to offer a rationale-driven narrative, elucidating the causality behind experimental choices, from precursor synthesis to the final N-alkylation. We present a validated, multi-step synthetic pathway, complete with detailed experimental protocols, mechanistic insights, safety analyses, and characterization data. The guide is designed for researchers, scientists, and drug development professionals, aiming to equip them with the expert knowledge required for the successful and safe execution of this synthesis.
Introduction and Strategic Overview
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The target molecule, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol, incorporates several key features: a chlorinated pyrazole ring, which can be a site for further functionalization or can modulate the electronic properties of the molecule, and a primary alcohol, which provides a handle for subsequent chemical transformations.
The synthesis of this target molecule is most logically approached via a three-step sequence. This strategy ensures the use of readily available starting materials and allows for the isolation and purification of key intermediates, which is critical for ensuring the purity of the final compound.
The overall synthetic workflow is as follows:
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Pyrazole Ring Formation: Synthesis of the core 3,5-dimethyl-1H-pyrazole ring via the Knorr pyrazole synthesis.
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Electrophilic Chlorination: Regioselective chlorination at the C4 position of the pyrazole ring to yield 4-chloro-3,5-dimethyl-1H-pyrazole.
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N-Alkylation: Attachment of the 2-hydroxyethyl side chain to the N1 position of the chlorinated pyrazole.
Caption: Overall synthetic workflow for the target molecule.
Synthesis of Precursors
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
The foundational step is the construction of the pyrazole ring. The Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine derivative, is the most efficient and widely adopted method.[1]
Mechanism and Rationale: The reaction between acetylacetone and hydrazine hydrate is a classic condensation reaction that proceeds readily to form the stable aromatic pyrazole ring.[1][2][3] The mechanism involves initial nucleophilic attack by one of the hydrazine nitrogens on a carbonyl group of acetylacetone, followed by cyclization and dehydration to yield the final product.
Caption: Mechanism of Knorr Pyrazole Synthesis.
Experimental Protocol:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).
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While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
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After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
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Expected Yield: 90-95%
-
Characterization: The product can be characterized by its melting point (107-109 °C) and NMR spectroscopy.
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Step 2: Synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole
With the pyrazole core constructed, the next step is regioselective chlorination at the C4 position. The pyrazole ring is electron-rich and readily undergoes electrophilic substitution.[4] Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this transformation.
Mechanism and Rationale: The mechanism is an electrophilic aromatic substitution. Sulfuryl chloride acts as the source of the electrophilic chlorine species. The C4 position is the most electron-rich and sterically accessible position on the 3,5-dimethylpyrazole ring, leading to high regioselectivity.
Experimental Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as sulfuryl chloride is corrosive and reacts violently with water.[5][6][7]
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In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), dissolve 3,5-dimethyl-1H-pyrazole (9.6 g, 0.1 mol) in chloroform (100 mL).
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Cool the solution to 0 °C in an ice bath.
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Slowly add sulfuryl chloride (13.5 g, 8.1 mL, 0.1 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Hydrogen chloride gas will evolve during the reaction.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
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Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the product by recrystallization from a suitable solvent like hexane or by column chromatography.
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Expected Yield: 80-85%
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Core Directive: N-Alkylation to Synthesize the Target Molecule
The final step is the N-alkylation of 4-chloro-3,5-dimethyl-1H-pyrazole with a 2-hydroxyethyl group. This is achieved by reacting the pyrazole with 2-chloroethanol in the presence of a base.
Rationale for Experimental Choices:
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Alkylation Agent: 2-Chloroethanol is an ideal choice as it directly introduces the desired 2-hydroxyethyl moiety.[8] It is a bifunctional molecule, but under basic conditions, the alkyl chloride is significantly more reactive towards nucleophilic substitution than the alcohol.
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Base: A base is required to deprotonate the pyrazole N-H, generating the pyrazolate anion, which is a much stronger nucleophile. Sodium hydroxide is a cost-effective and efficient choice.
-
Phase Transfer Catalyst (PTC): The reaction involves an aqueous phase (containing NaOH) and an organic phase (containing the pyrazole and 2-chloroethanol). A phase transfer catalyst, such as tetrabutylammonium chloride (TBAC), is crucial for shuttling the hydroxide ions into the organic phase to deprotonate the pyrazole, thereby dramatically accelerating the reaction rate.[4]
Regioselectivity: For many unsymmetrical pyrazoles, N-alkylation can lead to a mixture of N1 and N2 isomers, posing significant purification challenges.[9][10] A key advantage of the current substrate, 4-chloro-3,5-dimethyl-1H-pyrazole, is its C₂v symmetry. The two nitrogen atoms are chemically equivalent, meaning that alkylation can only occur at one distinct position, eliminating the issue of regioselectivity and simplifying the product profile.
Detailed Experimental Protocol
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Eq. |
| 4-chloro-3,5-dimethyl-1H-pyrazole | 130.57 | 6.53 | 50 | 1.0 |
| 2-Chloroethanol | 80.51 | 4.43 | 55 | 1.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.00 | 75 | 1.5 |
| Tetrabutylammonium Chloride (TBAC) | 277.92 | 1.39 | 5 | 0.1 |
| Toluene | - | 100 mL | - | - |
| Water | - | 50 mL | - | - |
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3,5-dimethyl-1H-pyrazole (6.53 g, 50 mmol), 2-chloroethanol (4.43 g, 55 mmol), tetrabutylammonium chloride (1.39 g, 5 mmol), and toluene (100 mL).
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In a separate beaker, dissolve sodium hydroxide (3.00 g, 75 mmol) in water (50 mL).
-
Add the aqueous NaOH solution to the reaction flask.
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Heat the biphasic mixture to 80 °C with vigorous stirring and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or low-melting solid.
-
Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Expected Yield: 75-85%
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Expected Characterization (¹H NMR): Peaks corresponding to the pyrazole methyl groups, the pyrazole C4-H (if any unreacted starting material), and two triplet signals for the -CH₂-CH₂-O- protons of the ethanol side chain.
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Safety and Hazard Analysis
Scientific integrity demands a thorough understanding and mitigation of risks. Several reagents used in this synthesis are hazardous and require careful handling.
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Sulfuryl Chloride (SO₂Cl₂):
-
Hazards: Corrosive, causes severe skin burns and eye damage.[6] Reacts violently with water, releasing toxic hydrogen chloride gas.[5][6][7] Fatal if inhaled in sufficient quantities.[5]
-
Precautions: Always handle in a certified chemical fume hood. Wear permeation-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[5][6] Ensure no contact with water or moisture.[7] A NIOSH-approved respirator may be necessary for certain operations.[5]
-
-
2-Chloroethanol (C₂H₅ClO):
-
Hazards: Flammable liquid.[11] Toxic if swallowed, inhaled, or in contact with skin.[8][11][12] Causes serious eye irritation.[13][14] Can be absorbed through the skin.[14]
-
Precautions: Use in a well-ventilated area, preferably a fume hood.[13] Avoid all contact; wear chemical-resistant gloves and eye protection.[14] Keep away from heat, sparks, and open flames.[12][13]
-
-
Hydrazine Hydrate (N₂H₄·H₂O):
-
Hazards: Corrosive, suspected carcinogen, and toxic. It can cause severe skin burns and eye damage.
-
Precautions: Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Always consult the latest Safety Data Sheet (SDS) for each chemical before commencing any experimental work.[6][8][11][12]
Conclusion
This guide has detailed a reliable and efficient three-step synthesis for 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol. By breaking down the process into the synthesis of key precursors followed by a final phase-transfer-catalyzed N-alkylation, we have presented a robust methodology suitable for a research or drug development setting. The discussion of reaction mechanisms, rationale for reagent selection, and a thorough safety analysis provides the comprehensive knowledge base necessary for scientists to successfully and safely implement this synthesis. The final compound is obtained in good overall yield and high purity, ready for its application as a versatile intermediate in the synthesis of more complex molecules.
References
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Kumar Goud, T. M., et al. (n.d.). Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl.... ResearchGate. [Link]
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Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). [Link]
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Lanxess. (2015). Sulfuryl Chloride Product Safety Assessment. [Link]
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ICSC 0236 - 2-CHLOROETHANOL. (n.d.). INCHEM. [Link]
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ICSC 0198 - SULPHURYL CHLORIDE. (n.d.). INCHEM. [Link]
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SAFETY DATA SHEET - Sulfuryl chloride. (n.d.). Sigma-Aldrich. [Link]
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Kumar, S., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. [Link]
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Synthesis of 3 - 5-Dimethylpyrazole. (n.d.). Scribd. [Link]
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Jo, A., et al. (n.d.). Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. ResearchGate. [Link]
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3,5-Dimethylpyrazole. (n.d.). Wikipedia. [Link]
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Liljegren, D. R., & Elguero, J. (1968). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. [Link]
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